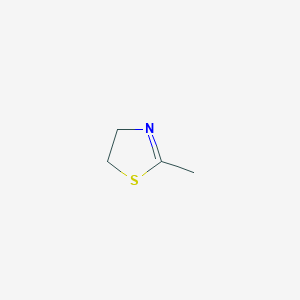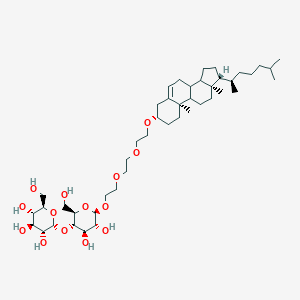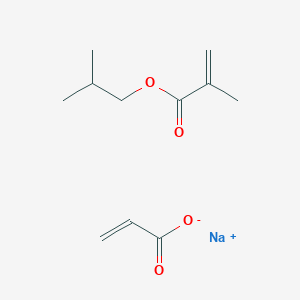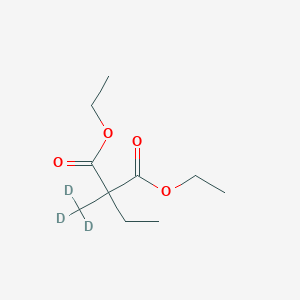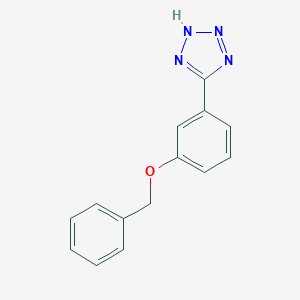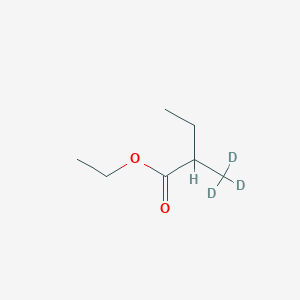
1-Methyl-4-(methylamino)piperidine
Descripción general
Descripción
1-Methyl-4-(methylamino)piperidine is a compound with the empirical formula C7H16N2 and a molecular weight of 128.22 . It is used as an intermediate in organic synthesis and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical generation processes .
Synthesis Analysis
While specific synthesis methods for 1-Methyl-4-(methylamino)piperidine were not found in the search results, a related compound, methyl piperidine-4-yl-carbamate, has been synthesized through the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(methylamino)piperidine is represented by the SMILES stringCNC1CCN(C)CC1 . The refractive index is 1.4672 (lit.) . Physical And Chemical Properties Analysis
1-Methyl-4-(methylamino)piperidine has a density of 0.882 g/mL at 25 °C (lit.) . Its boiling point is 53°C/10mmHg (lit.), and its refractive index is n20/D 1.4672 (lit.) .Aplicaciones Científicas De Investigación
Drug Delivery Systems
This compound is used as a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .
Synthesis of Dendron-OMS Hybrids
It serves as a linker in the synthesis of dendron-OMS (Organically Modified Silicate) hybrids .
Organic Synthesis Intermediates
It acts as an intermediate in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical generation processes .
Safety and Hazards
Propiedades
IUPAC Name |
N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGCVVVDCEPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994368 | |
| Record name | N,1-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(methylamino)piperidine | |
CAS RN |
73579-08-5 | |
| Record name | 1-Methyl-4-(methylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73579-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(methylamino)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073579085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,1-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(methylamino)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Methyl-4-(methylamino)piperidine interact with platinum(II) to form complexes, and what are the structural characteristics of these complexes?
A1: 1-Methyl-4-(methylamino)piperidine acts as a bidentate ligand, meaning it coordinates to the platinum(II) ion through two donor atoms. The two nitrogen atoms present in the piperidine ring - one from the amine group and one from the methylamino group - donate their lone pair of electrons to the platinum(II) center, forming coordinate covalent bonds. [, ] This results in the formation of a stable square planar complex, a characteristic geometry for Pt(II) complexes. [, ]
Q2: The studies mention the interaction of these platinum(II) complexes with DNA bases. What is the significance of this interaction?
A2: The interaction of platinum(II) complexes with DNA bases is particularly relevant in the context of their potential antitumor activity. Platinum-based drugs, like cisplatin, are known to exert their anticancer effects by binding to DNA and disrupting its replication and transcription, ultimately leading to cell death. []
Q3: Apart from DNA bases, what other ligands have been investigated in conjunction with 1-Methyl-4-(methylamino)piperidine in platinum(II) complexes?
A3: In addition to DNA bases, researchers have explored incorporating disubstituted sulfides as leaving groups in platinum(II) complexes containing 1-Methyl-4-(methylamino)piperidine. [] These sulfide ligands, such as dimethylsulfide or diphenylsulfide, can influence the reactivity and potentially the pharmacological properties of the platinum(II) complex. By modifying the nature of the leaving group, researchers can fine-tune the reactivity and potentially enhance the therapeutic potential of these complexes. []
Q4: What spectroscopic techniques have been employed to characterize these platinum(II) complexes?
A4: Various spectroscopic techniques have been instrumental in elucidating the structural features of these platinum(II) complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide information about the environment of hydrogen and carbon atoms, respectively, within the complex. This data helps confirm the coordination of ligands to the platinum(II) center and provides insights into the overall structure of the complex. [, ]
- ¹⁹⁵Pt NMR Spectroscopy: This technique specifically probes the platinum nucleus and is particularly valuable in characterizing platinum complexes. It provides information about the coordination environment around the platinum atom and can confirm the formation of the desired complex. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful in identifying the presence of specific functional groups within the complex. It can confirm the coordination of ligands like sulfides through changes in their characteristic absorption frequencies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

